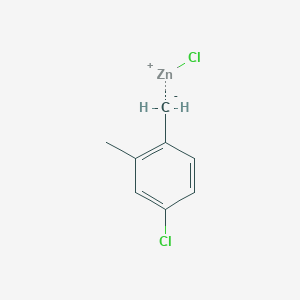

4-Chloro-2-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of 4-Chloro-2-methylbenzylzinc chloride in tetrahydrofuran, a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2-methylbenzylzinc chloride typically involves the reaction of 4-Chloro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4-Chloro-2-methylbenzyl chloride+Zn→4-Chloro-2-methylbenzylzinc chloride

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-methylbenzylzinc chloride involves large-scale reactors where the reactants are combined under controlled conditions. The process ensures high purity and yield by maintaining optimal temperatures, pressures, and inert atmospheres. The product is then diluted to the desired concentration (0.5 M) in tetrahydrofuran for commercial use.

化学反応の分析

Types of Reactions

4-Chloro-2-methylbenzylzinc chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.

Common Reagents and Conditions

Solvents: Tetrahydrofuran, diethyl ether

Catalysts: Palladium, nickel

Conditions: Inert atmosphere (argon or nitrogen), low to moderate temperatures

Major Products

The major products formed from reactions involving 4-Chloro-2-methylbenzylzinc chloride depend on the specific reaction conditions and substrates used. Common products include substituted aromatic compounds, alcohols, and complex organic frameworks.

科学的研究の応用

4-Chloro-2-methylbenzylzinc chloride is used in various scientific research applications:

Organic Synthesis: It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Material Science: Used in the preparation of polymers and advanced materials.

Medicinal Chemistry: Employed in the synthesis of biologically active compounds and drug intermediates.

Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

作用機序

The mechanism by which 4-Chloro-2-methylbenzylzinc chloride exerts its effects involves the formation of organozinc intermediates that participate in nucleophilic addition or substitution reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the substrates it reacts with, such as carbonyl compounds or halides.

類似化合物との比較

Similar Compounds

- 4-Methylbenzylzinc chloride

- 4-Chlorobenzylzinc chloride

- 2-Methylbenzylzinc chloride

Uniqueness

4-Chloro-2-methylbenzylzinc chloride is unique due to the presence of both a chloro and a methyl group on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct advantages in certain synthetic applications, such as increased reactivity or selectivity towards specific substrates.

生物活性

4-Chloro-2-methylbenzylzinc chloride (C₇H₈ClZn) is a zinc organometallic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and its implications for drug development.

4-Chloro-2-methylbenzylzinc chloride is typically prepared in a solvent such as tetrahydrofuran (THF), which serves as a medium for various reactions. The presence of the chlorine atom in the para position of the aromatic ring is significant, as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that organozinc compounds, including 4-Chloro-2-methylbenzylzinc chloride, exhibit diverse biological activities. These include:

- Antimicrobial Activity : Exhibiting potential antibacterial and antifungal properties.

- Antitumor Activity : Demonstrating selective cytotoxicity against cancer cell lines.

- Enzyme Inhibition : Interfering with specific enzymes that are critical for pathogen survival.

Antimicrobial Activity

The antibacterial efficacy of 4-Chloro-2-methylbenzylzinc chloride has been evaluated against various Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, certain chlorinated compounds have been documented to exhibit significant activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-2-methylbenzylzinc | S. aureus | X µg/mL |

| Similar Chlorinated Compound | E. coli | Y µg/mL |

| Benzothiazole Derivative | Candida albicans | Z µg/mL |

Note: Specific MIC values for 4-Chloro-2-methylbenzylzinc chloride require further investigation.

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Organometallic compounds often show selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies on related compounds indicate that they can induce apoptosis in breast cancer cell lines like MDA-MB-231 .

Case Study: Induction of Apoptosis

In a recent study, a derivative of a chlorinated benzyl compound was shown to increase the percentage of annexin V-FITC-positive apoptotic cells significantly compared to controls, suggesting that similar mechanisms may be at play with 4-Chloro-2-methylbenzylzinc chloride .

Mechanistic Insights

The biological activity of chlorinated compounds is often attributed to their ability to interact with biological targets through various mechanisms:

特性

IUPAC Name |

4-chloro-1-methanidyl-2-methylbenzene;chlorozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUDEJLUVWJORH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[CH2-].Cl[Zn+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。